molecular formula C18H21N3O2S B2387772 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034533-60-1

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No. B2387772
CAS RN: 2034533-60-1
M. Wt: 343.45
InChI Key: CSRADDIRMRTXIG-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Stereoisomer Activity : A study detailed the synthesis of stereoisomers of a compound with a cyclopropyl group and examined their vasodilation and beta-adrenergic antagonist activities, demonstrating the significance of stereochemistry in pharmacological profiles (Howson et al., 1988).
  • Antibacterial Compounds : Research on thieno[2,3-c]pyridazines, prepared through reactions involving cyclopropyl-containing compounds, evaluated their antibacterial activities, suggesting a pathway for the development of new antibacterial agents (Al-Kamali et al., 2014).
  • Anti-inflammatory Agents : A study synthesized a series of compounds, including aminothiazoles and thiazolylacetonitrile, from cyclocondensation reactions, showing potential as anti-inflammatory agents (Thabet et al., 2011).

Chemical Synthesis and Reagent Application

  • Cyclopropane Synthesis : A study reported the synthesis of cyclopropane analogues, including functionalized compounds similar in structure to the query compound, indicating applications in the exploration of enzyme inhibitors (Triola et al., 2003).
  • Functionalized Cyclopropanes : Another research focused on the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide to produce dianions that react with electrophiles, yielding cyclopropanes with high stereoselectivity, relevant for chemical synthesis applications (Tanaka et al., 1987).

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(10-13-24-15-4-2-1-3-5-15)19-11-12-21-18(23)9-8-16(20-21)14-6-7-14/h1-5,8-9,14H,6-7,10-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRADDIRMRTXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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